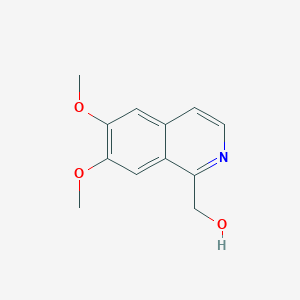

(6,7-Dimethoxyisoquinolin-1-yl)methanol

CAS No.: 1673-81-0

Cat. No.: VC14372787

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1673-81-0 |

|---|---|

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | (6,7-dimethoxyisoquinolin-1-yl)methanol |

| Standard InChI | InChI=1S/C12H13NO3/c1-15-11-5-8-3-4-13-10(7-14)9(8)6-12(11)16-2/h3-6,14H,7H2,1-2H3 |

| Standard InChI Key | XIUMQHXAKKTBBK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C(=C1)C=CN=C2CO)OC |

Introduction

Chemical Identity and Structural Features

(6,7-Dimethoxyisoquinolin-1-yl)methanol (C₁₂H₁₃NO₄) is a heterocyclic aromatic compound with a molecular weight of 235.24 g/mol. The isoquinoline backbone consists of a benzene ring fused to a pyridine ring, with methoxy groups (-OCH₃) at positions 6 and 7 and a hydroxymethyl (-CH₂OH) group at position 1. This substitution pattern confers unique electronic and steric properties, influencing its reactivity and interactions in biological systems .

The compound’s planar structure facilitates π-π stacking interactions, while the hydroxymethyl group enhances solubility in polar solvents. X-ray crystallography data for analogous compounds, such as (±)-benzo[d] dioxol-5-yl(6,7-dimethoxyisoquinolin-1-yl)methanol, reveal a dihedral angle of approximately 85° between the isoquinoline and aryl rings, suggesting limited conjugation between the two moieties .

Synthetic Methodologies

Reductive Amination and Bischler-Napieralski Cyclization

A widely employed route involves the Bischler-Napieralski reaction followed by reductive amination. In a representative procedure , 2-(3,4-dimethoxyphenyl)ethylamine is condensed with a benzoyl chloride derivative to form an intermediate amide. Cyclization using phosphoryl chloride (POCl₃) yields the dihydroisoquinoline core, which is subsequently oxidized to the aromatic isoquinoline system. Sodium borohydride (NaBH₄) reduction of the ketone intermediate (6,7-dimethoxyisoquinolin-1-yl)methanone affords the target alcohol in 80–86% yield (Scheme 1) .

Scheme 1: Key steps in the synthesis of (6,7-dimethoxyisoquinolin-1-yl)methanol.

-

Step 1: Amide formation via condensation of 3,4-dimethoxyphenethylamine with benzoyl chloride.

-

Step 2: Cyclization using POCl₃ to generate dihydroisoquinoline.

-

Step 3: Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatic isoquinoline.

-

Step 4: Reduction of ketone to alcohol using NaBH₄.

Regioselective Metalation and Aldehyde Trapping

An alternative approach utilizes the Knochel-Hauser base (TMPMgCl·LiCl) for regioselective C-1 metalation of 6,7-dimethoxyisoquinoline . Subsequent trapping with formaldehyde or substituted benzaldehydes yields aryl(isoquinolin-1-yl)carbinols. For example, reaction with 4-methoxybenzaldehyde produces (±)-(6,7-dimethoxyisoquinolin-1-yl)(4-methoxyphenyl)methanol in 53–73% yield after column chromatography .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): Signals at δ 3.75 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 5.80 (d, J = 11.2 Hz, 2H, CH₂OH), and 8.31 (d, J = 6.0 Hz, 1H, isoquinoline H-8) .

-

¹³C NMR (400 MHz, CDCl₃): Peaks at δ 55.8 (OCH₃), 55.9 (OCH₃), 72.4 (CH₂OH), and 156.3 (C-1) .

Infrared (IR) Spectroscopy

Key absorptions include broad O-H stretches at 3054 cm⁻¹, C-O stretches at 1265 cm⁻¹, and aromatic C=C vibrations at 1508 cm⁻¹ .

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ is observed at m/z 340.1175 (calculated 340.1184 for C₁₉H₁₈NO₅) .

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 196–198°C |

| Solubility | Soluble in DCM, MeOH; insoluble in hexane |

| LogP (Predicted) | 1.82 |

| Hydrogen Bond Donors | 1 (hydroxyl) |

| Hydrogen Bond Acceptors | 5 (3 methoxy, 1 hydroxyl, 1 N) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume